Stereochemical Library Diversity: 4‑Fold Increase in Sequence Space per Coupling Step
Using Fmoc-DL-Phe-DL-Arg-OH in a single coupling step generates up to four distinct diastereomeric sequences, whereas enantiopure Fmoc-L-Phe-L-Arg-OH yields only one stereoisomer. This 4‑fold expansion of chemical space is critical for diversity-oriented synthesis and hit identification [1].
| Evidence Dimension | Number of unique stereoisomers generated per building block |
|---|---|
| Target Compound Data | 4 diastereomers |
| Comparator Or Baseline | Fmoc-L-Phe-L-Arg-OH: 1 stereoisomer |
| Quantified Difference | 4-fold increase in library diversity |
| Conditions | Standard Fmoc/tBu solid-phase peptide synthesis; HATU/DIEA activation in DMF |
Why This Matters
This directly quantifies the enhanced screening potential for identifying stereospecific biological or material hits, justifying procurement for library construction.
- [1] Aquino, C., et al. Extensively Stereodiversified Scaffolds for Use in Diversity-Oriented Library Synthesis. ACS Combinatorial Science, 2016, 18, 9, 579-585. View Source
